molecular formula C18H16FNO4S3 B14978828 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B14978828
M. Wt: 425.5 g/mol
InChI Key: NVPKLIMXSZAXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, phenyl, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, sulfonation, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and fluorinated benzene derivatives, such as:

Uniqueness

What sets 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine and sulfonamide groups enhances its potential as a pharmaceutical agent, while the thiophene moiety contributes to its versatility in organic synthesis.

Properties

Molecular Formula

C18H16FNO4S3

Molecular Weight

425.5 g/mol

IUPAC Name

4-fluoro-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide

InChI

InChI=1S/C18H16FNO4S3/c19-15-8-10-16(11-9-15)27(23,24)20-13-17(14-5-2-1-3-6-14)26(21,22)18-7-4-12-25-18/h1-12,17,20H,13H2

InChI Key

NVPKLIMXSZAXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.